

# Dezecapavir (VH4011499): A Preliminary Technical Overview

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## Compound of Interest

Compound Name: *Dezecapavir*

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## Introduction

**Dezecapavir** (also known as VH4011499) is an investigational, potent, long-acting, second-generation HIV-1 capsid inhibitor under development by ViiV Healthcare.<sup>[1]</sup> It targets the HIV-1 capsid protein, a crucial component involved in multiple stages of the viral lifecycle, making it a promising target for antiretroviral therapy.<sup>[2][3]</sup> This document provides a preliminary technical overview of **Dezecapavir**, summarizing available preclinical and clinical data, outlining its mechanism of action, and detailing experimental methodologies where information is accessible.

## Core Data Summary

### Table 1: In Vitro Antiviral Activity of Dezecapavir

Parameter	Cell Line	Virus Strain	Value	Citation
EC50	MT-2	NLRepRluc-WT	0.023 ± 0.008 nM	[3]
EC50 (Median)	A3R5-GFP/Luc	7 HIV-1 laboratory strains	0.042 nM (Range: 0.020–0.069 nM)	[3]
EC50 (Median)	MT-2	Chimeric viruses with clinical isolate CA sequences	0.058 nM (Range: 0.021–0.13 nM)	[4]
CC50	MT-2	-	>20 μM	[3]

**Table 2: Pharmacokinetic Parameters of Oral Dezecapavir (Phase 1, HIV-negative adults)**

Formulation	Dose	T <sub>max</sub> (median)	t <sub>1/2</sub> (geometric mean)	Key Finding	Citation
Powder-in-Bottle (PiB)	25 mg - 1875 mg (single ascending)	8.0–12.0 h	51.2–66.5 h	Less than dose-proportional plasma exposure.	[5]
Tablet	200 mg (single dose)	24.0 h	64.2 h	45–63% lower exposure compared to PiB formulation.	[5]

Note: Further pharmacokinetic data from the Phase 2a trial is forthcoming.

**Table 3: Antiviral Efficacy of Oral Dezecapavir (Phase 2a, HIV-1 positive adults)**

Dose	Dosing Schedule	Mean Maximum Reduction in HIV-1 RNA ( $\log_{10}$ copies/mL)	Citation
25 mg	Day 1 and Day 6	-1.83	<a href="#">[5]</a>
100 mg	Day 1 and Day 6	-1.8	<a href="#">[5]</a>
250 mg	Day 1 and Day 6	-2.17	<a href="#">[5]</a>

## Mechanism of Action

**Dezecapavir** is an HIV-1 capsid inhibitor that disrupts multiple stages of the viral life cycle, both early and late.[\[2\]](#)[\[3\]](#) It binds to a conserved pocket within the capsid protein, interfering with capsid-dependent processes.[\[3\]](#)

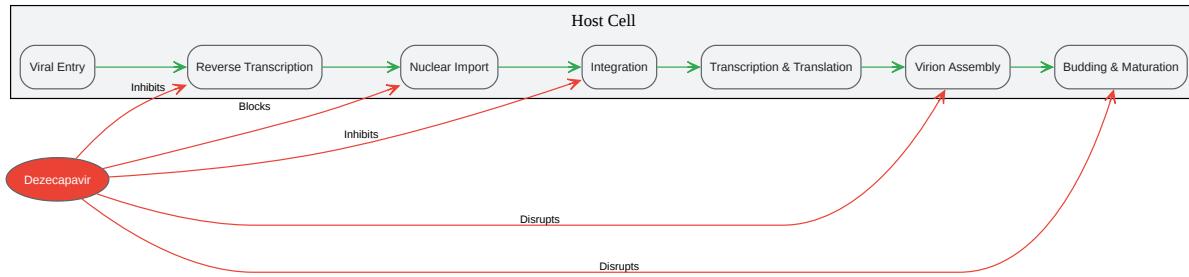
### Early Phase Inhibition:

- Nuclear Import: **Dezecapavir** blocks the transport of the viral capsid and its genetic material into the host cell nucleus.[\[2\]](#)
- Reverse Transcription: It interferes with the process of reverse transcription, where viral RNA is converted into DNA.[\[2\]](#)
- Integration: The integration of the viral DNA into the host genome is also inhibited.[\[2\]](#)

### Late Phase Inhibition:

- Virion Assembly: **Dezecapavir** disrupts the proper assembly of new viral particles.[\[2\]](#)
- Maturation: The final maturation of newly assembled virions into infectious particles is also blocked.[\[2\]](#)

Time-of-addition experiments have indicated that the primary block to HIV-1 replication occurs after nuclear import and before integration.[\[2\]](#)[\[3\]](#)



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Figure 1: **Dezecapavir**'s multi-stage inhibition of the HIV-1 lifecycle.

## Experimental Protocols

### In Vitro Antiviral Activity Assay (General Methodology)

The in vitro antiviral activity of **Dezecapavir** was assessed using various cell lines and HIV-1 strains. A common methodology involves the following steps:

- Cell Culture: MT-2 cells or other susceptible cell lines are cultured in appropriate media.
- Virus Infection: Cells are infected with a specific strain of HIV-1, often a luciferase reporter virus like NLRepRluc-WT for ease of quantification.
- Compound Addition: **Dezecapavir** is added to the cell cultures at various concentrations.
- Incubation: The infected cells are incubated for a set period (e.g., 72 hours) to allow for viral replication.
- Quantification of Viral Replication:

- For reporter viruses, luciferase activity is measured, which is proportional to the extent of viral replication.
- For wild-type viruses, p24 antigen levels in the culture supernatant can be quantified by ELISA.
- Data Analysis: The half-maximal effective concentration (EC50), the concentration at which the drug inhibits 50% of viral replication, is calculated from the dose-response curve.

Figure 2: General workflow for in vitro antiviral activity assay.

## In Vitro Resistance Selection

Resistance selection studies were performed to identify mutations that confer reduced susceptibility to **Dezecapavir**. The general protocol is as follows:

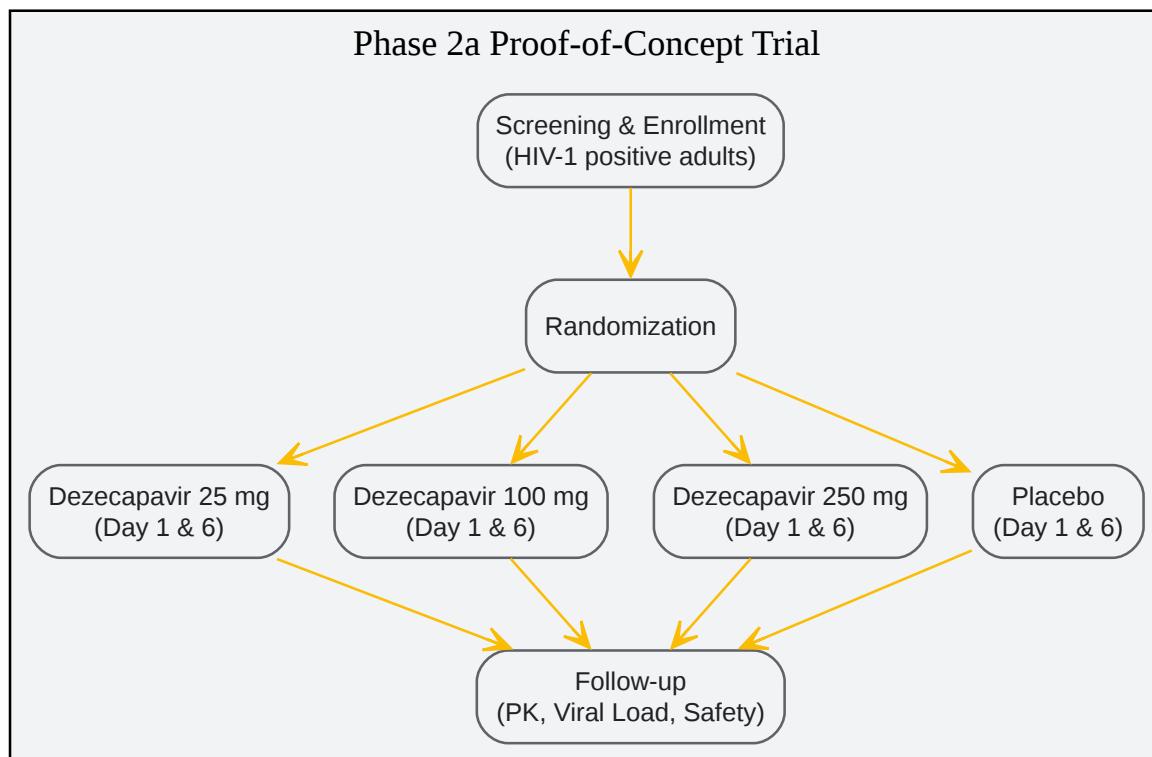
- Viral Passaging: HIV-1 is cultured in the presence of sub-optimal concentrations of **Dezecapavir**.
- Dose Escalation: The concentration of **Dezecapavir** is gradually increased in subsequent viral passages.
- Monitoring for Viral Breakthrough: The cultures are monitored for signs of viral replication (cytopathic effect or p24 production).
- Genotypic Analysis: When viral breakthrough is observed, the viral RNA is extracted, and the gene encoding the capsid protein is sequenced to identify mutations.
- Phenotypic Analysis: The identified mutations are introduced into a wild-type virus to confirm their role in conferring resistance and to quantify the fold-change in EC50.

In vitro resistance selection for **Dezecapavir** identified mutations such as Q67H, A105E, and T107D/N, which led to significant reductions in susceptibility.[\[2\]](#)

## Phase 2a Proof-of-Concept Clinical Trial (Oral **Dezecapavir**)

A Phase 2a, randomized, placebo-controlled trial was conducted to evaluate the antiviral activity, pharmacokinetics, and safety of oral **Dezecapavir** in adults with HIV-1.[6]

- Study Population: Treatment-naïve adults with HIV-1.[5]
- Study Design: Participants were randomized to receive one of three doses of oral **Dezecapavir** (25 mg, 100 mg, or 250 mg) or a placebo.[5][6]
- Dosing Regimen: Doses were administered on Day 1 and Day 6.[6]
- Primary Endpoint: Change from baseline in plasma HIV-1 RNA levels.[5]
- Key Assessments:
  - Plasma HIV-1 RNA levels were measured at multiple time points.
  - Pharmacokinetic parameters of **Dezecapavir** were assessed.
  - Safety and tolerability were monitored throughout the study.



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Figure 3: Simplified design of the Phase 2a clinical trial for **Dezecapavir**.

## Conclusion

**Dezecapavir** is a potent, second-generation HIV-1 capsid inhibitor with a multi-faceted mechanism of action that disrupts both early and late stages of the viral life cycle. Preclinical data demonstrate its high potency against a range of HIV-1 strains, and early clinical data from a Phase 2a trial have shown promising antiviral activity and a favorable pharmacokinetic profile for a long-acting formulation. Further development of **Dezecapavir** as a long-acting antiretroviral agent for the treatment and prevention of HIV-1 is ongoing.

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